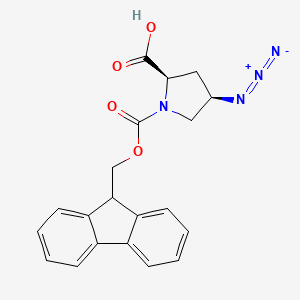

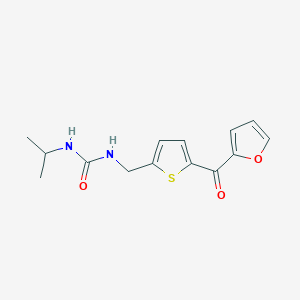

![molecular formula C16H12ClN3 B2489446 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-37-3](/img/structure/B2489446.png)

1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, can be achieved through novel multicomponent reactions. One such approach is a one-step synthesis via a four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile, leading to the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives (Yan et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives is characterized using spectroscopic methods such as NMR, MS, IR, and sometimes X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms within the molecule, the nature of chemical bonds, and the overall geometry of the compound. For instance, the synthesis and optical properties of novel derivatives were characterized, establishing the structure of key compounds through X-ray crystallography and elucidating their UV–vis absorption and fluorescence spectral characteristics (Yang et al., 2011).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives engage in various chemical reactions, demonstrating their versatility as synthetic intermediates. These compounds can undergo condensation reactions, cycloadditions, and other transformations that allow for the synthesis of a wide range of heterocyclic compounds with potential biological activity and material applications. The chemical reactivity of such derivatives towards different reagents highlights their utility in constructing novel compounds with diverse structural features (Ibrahim, 2013).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives, including solubility, melting points, and crystallinity, can be influenced by the nature of the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for various applications, such as fluorescent materials or pharmaceutical intermediates. The synthesis and study of the fluorescence properties of derivatives reveal insights into their potential use as fluorescent brighteners (Rajadhyaksha & Rangnekar, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of pyrido[1,2-a]benzimidazole derivatives, are critical for their application in synthetic organic chemistry and materials science. These compounds exhibit a broad range of chemical behaviors due to the presence of multiple reactive sites, enabling their use in constructing complex molecular architectures. For example, green multicomponent syntheses demonstrate the environmental compatibility and efficiency of synthesizing such derivatives under mild conditions (Liu et al., 2008).

科学的研究の応用

Antimicrobial Applications

Benzimidazole Condensed Ring Systems in Antimicrobial Activity : A study elaborates on the synthesis of various pyrido[1,2-a]benzimidazole derivatives with potential antimicrobial activities. These compounds, including variants like 3-(chloro or morpholino)-acetyloxy and 3-tosyloxy-1-oxo-1H,5H-pyrido[1,2a]benzimidazole-4-carbonitriles, demonstrated in vitro antimicrobial efficacy, with a discussion on their structure-activity relationship (Badawey & Gohar, 1992).

Fluorescent Properties and Applications

Oxazolo and Pyrazolo Pyrido Benzimidazole Derivatives in Fluorescence : A couple of studies focus on the fluorescent properties of pyrido[1,2-a]benzimidazole derivatives. One research synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, exploring their potential as fluorescent agents, especially in the context of brightening polyester fibers (Rangnekar & Rajadhyaksha, 1986). Another study achieved similar goals with pyrazolo[4',3': 5,6]pyrido[1,2-a]benzimidazole derivatives, noting their effectiveness when applied to polyester fibers (Rajadhyaksha & Rangnekar, 2007).

Synthesis and Reactivity in Heterocyclic Chemistry

Synthesis of Pyrido Benzimidazole Derivatives : Various studies delve into the synthesis and chemical reactivity of pyrido[1,2-a]benzimidazole and its derivatives. These studies highlight the synthesis routes, the formation of heterocycles, and the exploration of their potential applications in fields like materials chemistry and medicinal chemistry (Rida et al., 1988), (Ibrahim, 2013), (Gokhale & Seshadri, 1987).

Novel Synthesis Methods

One-Step Synthesis of Pyrido Benzimidazole Derivatives : A notable study presented a novel one-pot, four-component reaction, producing polysubstituted pyrido[1,2-a]benzimidazole derivatives. This method marked a significant advancement in the synthesis process, offering insights into the mechanism and potential applications of these derivatives (Yan et al., 2009).

特性

IUPAC Name |

1-chloro-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c1-3-6-11-10(2)12(9-18)16-19-13-7-4-5-8-14(13)20(16)15(11)17/h3-5,7-8H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMJIDOKGFXURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

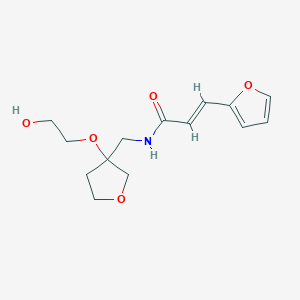

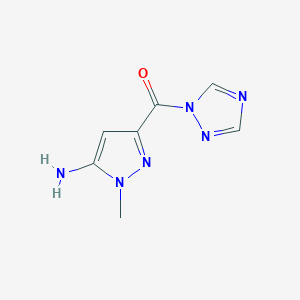

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

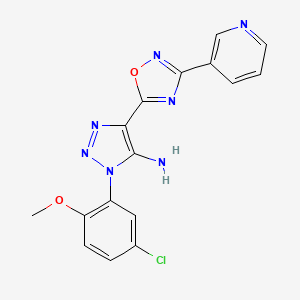

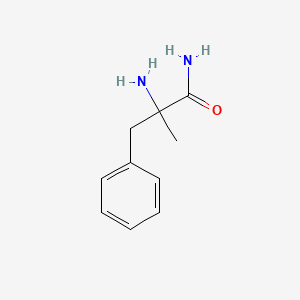

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

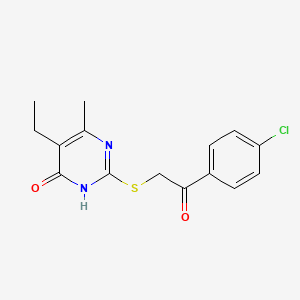

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)